104-Fold Superior Hydrolytic Stability of TBDMS Ethers vs. TMS Ethers
The tert-butyldimethylsilyl (TBDMS) protecting group on this compound provides drastically enhanced stability over the common trimethylsilyl (TMS) equivalent. This difference allows the compound to withstand aqueous workups and chromatographic purifications that would cleave a TMS group . This is a class-level comparison for silyl ethers.
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | Relative stability factor: ~104 |
| Comparator Or Baseline | Corresponding TMS ether (Relative stability factor: 1) |
| Quantified Difference | TBDMS ethers are approximately 104 times more stable towards hydrolysis than TMS ethers. |
| Conditions | This is a general property of silyl ether protecting groups; specific conditions may vary based on the substrate and reaction medium. |
Why This Matters
This 100-fold stability advantage is a decisive factor for synthetic route design, ensuring the protecting group survives multi-step sequences, thereby reducing material loss and improving yield, which is a key procurement consideration.
